molecular formula C5H6N2O B1244758 (E)-Furan-2-ylmethylidenehydrazine CAS No. 31350-00-2

(E)-Furan-2-ylmethylidenehydrazine

Cat. No.: B1244758
CAS No.: 31350-00-2
M. Wt: 110.11 g/mol
InChI Key: KORIGDPDWZZQCO-QPJJXVBHSA-N
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Description

(E)-Furan-2-ylmethylidenehydrazine is an organic compound characterized by the presence of a furan ring attached to a hydrazone moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The (E)-configuration indicates the specific geometric arrangement of the substituents around the double bond, which can influence the compound’s reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Furan-2-ylmethylidenehydrazine typically involves the condensation reaction between furan-2-carbaldehyde and hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: (E)-Furan-2-ylmethylidenehydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine or other reduced forms.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, where substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitro groups can be introduced under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the furan ring.

Scientific Research Applications

(E)-Furan-2-ylmethylidenehydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: The compound’s potential biological activity is explored in drug discovery, particularly for its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to evaluate its efficacy and safety as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of (E)-Furan-2-ylmethylidenehydrazine.

    Hydrazones: A broad class of compounds with similar hydrazone linkages but different substituents.

    Furan derivatives: Compounds with various functional groups attached to the furan ring.

Uniqueness: this compound is unique due to its specific (E)-configuration, which can influence its chemical reactivity and biological activity. This geometric arrangement may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-furan-2-ylmethylidenehydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-7-4-5-2-1-3-8-5/h1-4H,6H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORIGDPDWZZQCO-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31350-00-2
Record name 2-Furoylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031350002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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